Lipophilicity: CF₂H vs. Veratrole
The introduction of the difluoromethyl group at the 4-position of 1,2-dimethoxybenzene (veratrole) results in a quantifiable increase in lipophilicity. The predicted octanol/water partition coefficient (LogP) for 4-(Difluoromethyl)-1,2-dimethoxybenzene is approximately 2.1-2.5 [1], compared to the experimentally determined LogP of 1.6 for the non-fluorinated parent compound, 1,2-dimethoxybenzene (veratrole) [2]. This increase in lipophilicity is a direct consequence of the difluoromethyl group and is less pronounced than the increase observed with a trifluoromethyl group, which typically adds >1.0 LogP units [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.1 (XLogP3) to 2.5 (predicted) |
| Comparator Or Baseline | 1,2-Dimethoxybenzene (Veratrole): LogP = 1.6 (experimental) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.9 |
| Conditions | Calculated LogP using XLogP3 algorithm (PubChem) and comparative analysis of veratrole experimental LogP |
Why This Matters
The moderate increase in lipophilicity can improve membrane permeability without causing the excessive hydrophobicity and associated toxicity often seen with trifluoromethyl analogs, offering a balanced profile for oral bioavailability.
- [1] PubChem. 4-(Difluoromethyl)-1,2-dimethoxybenzene. CID 11665536. Computed Properties: XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/11665536 View Source
- [2] PubChem. 1,2-Dimethoxybenzene. CID 7043. Experimental Properties: LogP = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/7043 View Source
- [3] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. https://doi.org/10.1002/cbic.200301023 View Source
